Bis(benzoato-O)bis(octadecanoato-O)-mu-oxodialuminium
Description
Bis(benzoato-O)bis(octadecanoato-O)-μ-oxodialuminium is a heteroleptic aluminum complex characterized by a central μ-oxo bridge linking two aluminum centers. Each aluminum atom is coordinated to one benzoate (C₆H₅COO⁻) ligand and one octadecanoate (C₁₇H₃₅COO⁻) ligand. This compound belongs to a class of organoaluminum complexes often utilized in catalysis, material science, and industrial applications due to their thermal stability and surface-active properties . Its structure combines aromatic (benzoate) and long-chain aliphatic (octadecanoate) ligands, enabling unique solubility and reactivity profiles. The μ-oxo bridge enhances structural rigidity, distinguishing it from monomeric aluminum carboxylates .
Properties
CAS No. |
94134-85-7 |
|---|---|
Molecular Formula |
C50H80Al2O9 |
Molecular Weight |
879.1 g/mol |
IUPAC Name |
[[benzoyloxy(octadecanoyloxy)alumanyl]oxy-octadecanoyloxyalumanyl] benzoate |
InChI |
InChI=1S/2C18H36O2.2C7H6O2.2Al.O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*8-7(9)6-4-2-1-3-5-6;;;/h2*2-17H2,1H3,(H,19,20);2*1-5H,(H,8,9);;;/q;;;;2*+2;/p-4 |
InChI Key |
LWTCSEHMXVKKSF-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)C1=CC=CC=C1)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum typically involves the reaction of aluminum alkoxides or aluminum halides with benzoic acid and octadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Al(OR)3+C6H5COOH+C17H35COOH→(C6H5COO)2(C17H35COO)2Al2O
Industrial Production Methods: In an industrial setting, the production of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum may involve large-scale reactions using aluminum chloride, benzoic acid, and octadecanoic acid. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can undergo oxidation reactions, particularly at the benzoate and octadecanoate ligands.
Substitution: The compound can participate in substitution reactions where the benzoate or octadecanoate ligands are replaced by other ligands.
Hydrolysis: In the presence of water, bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can hydrolyze to form aluminum hydroxide and the corresponding acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of benzoate and octadecanoate.
Substitution: New organoaluminum compounds with different ligands.
Hydrolysis: Aluminum hydroxide, benzoic acid, and octadecanoic acid.
Scientific Research Applications
Materials Science
Composite Materials:
The compound is utilized in the development of composite materials, particularly in enhancing the mechanical properties of polymers. Its incorporation into polymer matrices can improve tensile strength and thermal stability, making it suitable for applications in automotive and aerospace industries.
Nanocomposites:
Research indicates that Bis(benzoato-O)bis(octadecanoato-O)-mu-oxodialuminium can be used as a filler in nanocomposite structures. The presence of this compound can enhance the barrier properties of materials against gases and moisture, which is critical for packaging applications .
Catalysis
Catalytic Activity:
The compound has shown potential as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as esterification and transesterification efficiently. Studies have demonstrated that it can significantly reduce reaction times and increase yields compared to traditional catalysts .
Green Chemistry:
In the context of green chemistry, this compound has been explored for its ability to catalyze reactions under mild conditions, minimizing the need for harsh solvents or high temperatures. This aligns with the principles of sustainable chemistry by reducing environmental impact .
Biomedical Applications
Drug Delivery Systems:
Recent studies have investigated the use of this compound in drug delivery systems. Its biocompatibility and ability to form stable complexes with various drugs make it an attractive candidate for targeted drug delivery applications. The compound can encapsulate therapeutic agents, enhancing their solubility and bioavailability .
Antimicrobial Properties:
There is emerging evidence that this compound exhibits antimicrobial properties. This characteristic is particularly beneficial in medical applications, such as coatings for implants or wound dressings, where preventing infection is crucial .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum exerts its effects involves the coordination of its ligands to aluminum atoms. This coordination creates a stable complex that can interact with various molecular targets. The pathways involved include ligand exchange, oxidation-reduction reactions, and hydrolysis, depending on the specific application and conditions.
Comparison with Similar Compounds
Research Findings and Methodologies
- Structural Characterization: X-ray crystallography (using SHELX and Mercury ) confirms the μ-oxo bridge and ligand coordination geometry. The benzoate ligands adopt a bidentate binding mode, while octadecanoate ligands coordinate monodentately .
- Synthetic Pathways: Prepared via stoichiometric reactions of aluminum isopropoxide with benzoic and octadecanoic acids under anhydrous conditions .
Biological Activity
Chemical Identity and Structure
Bis(benzoato-O)bis(octadecanoato-O)-mu-oxodialuminium, with the CAS number 94134-85-7, is a coordination compound featuring aluminium and organic ligands. Its molecular formula is CHAlO, and it has a molar mass of approximately 879.13 g/mol . The structure consists of two benzoate and two octadecanoate groups coordinated to aluminium, which may influence its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests have shown that compounds with similar structures exhibit significant cytotoxic effects against various human cancer cell lines, including RKO, A-549, MCF-7, PC-3, and HeLa . The effectiveness of these compounds is often measured using the half-maximal inhibitory concentration (IC).
Table 1: IC Values Against Cancer Cell Lines
| Compound | RKO (µM) | PC-3 (µM) | HeLa (µM) |
|---|---|---|---|
| 4r | 60.70 | 49.79 | 78.72 |
| 4s | 70.23 | N/A | N/A |
| Control (Dox) | 0.51 ± 0.01 | 0.65 ± 0.08 | 1.23 ± 0.10 |
The data indicates that derivative 4r is particularly potent across multiple cell lines, suggesting that modifications to the compound's structure can enhance its anticancer efficacy .
The mechanism by which this compound exerts its effects may involve interactions with cellular DNA or proteins involved in cell cycle regulation. Studies suggest that similar compounds can act as DNA clastogens, leading to the formation of micronuclei in mammalian cells . This indicates a potential for inducing apoptosis in cancer cells.
Leishmanicidal Activity
In addition to anticancer properties, this compound has also been evaluated for leishmanicidal activity against Leishmania mexicana. The compounds displayed promising results with IC values below 1 µM for several derivatives, indicating strong anti-leishmanial potential .
Table 2: IC Values Against Leishmania mexicana
| Compound | IC (µM) |
|---|---|
| 4b | 0.15 |
| 4c | 0.19 |
| 4e | 1.48 |
| Control (Amphotericin B) | 0.17 |
The results demonstrate that certain derivatives are statistically comparable to established treatments like amphotericin B, highlighting their therapeutic potential in treating leishmaniasis .
Safety and Toxicity Considerations
Despite the promising biological activities, it is crucial to assess the safety profile of this compound. Preliminary studies indicate varying degrees of cytotoxicity against non-target cells, emphasizing the need for further investigation into its therapeutic window and potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis(benzoato-O)bis(octadecanoato-O)-mu-oxodialuminium, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound is synthesized via ligand exchange reactions using aluminum precursors (e.g., aluminum isopropoxide) with benzoic acid and stearic acid. Key parameters include:
- Stoichiometric control : A 1:1 molar ratio of Al precursor to carboxylic acids ensures balanced ligand substitution.
- Solvent selection : Toluene or xylene under reflux (110–140°C) promotes ligand coordination while avoiding hydrolysis.
- Temperature modulation : Gradual heating prevents premature oxo-bridge formation, which can reduce yield .
Q. Which spectroscopic and crystallographic techniques are most effective in characterizing the coordination environment and structural integrity of this compound?
- Methodological Answer :
- FTIR : Identifies carboxylate binding modes (bridging vs. monodentate) via asymmetric (ν_asym COO⁻) and symmetric (ν_sym COO⁻) stretches. A Δν (ν_asym – ν_sym) < 200 cm⁻¹ suggests bridging coordination .
- XRD : Resolves the μ-oxo bridge (Al-O-Al bond length ~1.8–1.9 Å) and ligand arrangement. For example, reports a related aluminum carboxylate with molecular formula C₃₉H₇₃AlO₅, highlighting the importance of crystallographic data for structural confirmation .
- TGA : Quantifies thermal stability; stearate ligands typically decompose at 250–400°C, while the μ-oxo core may remain intact until higher temperatures .
Advanced Research Questions
Q. How does the μ-oxo bridge influence the thermal decomposition pathway of this compound compared to monomeric aluminum carboxylates?
- Methodological Answer :
- Comparative TGA : Monomeric analogs (e.g., aluminum stearate) exhibit single-step decomposition (~300°C), while the μ-oxo bridge in this compound delays ligand loss, requiring higher energy for Al-O-Al bond cleavage (>450°C).
- Mechanistic Insight : The oxo bridge stabilizes the structure via covalent Al-O bonds, as evidenced by residual alumina (Al₂O₃) in post-TGA residues .
- Data Contradiction Resolution : Discrepancies in decomposition temperatures across studies may arise from differences in sample purity or heating rates. Replicate experiments under inert atmospheres (N₂/Ar) minimize oxidative interference .
Q. What computational chemistry approaches (e.g., DFT) are suitable for modeling the electronic structure and ligand dynamics in this compound, and how do they correlate with experimental data?
- Methodological Answer :
- DFT Modeling : Optimize the geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set. Focus on the μ-oxo bridge’s electron density distribution and ligand steric effects.
- Validation : Compare computed vibrational frequencies (FTIR) and bond lengths (XRD) with experimental data. For example, emphasizes quantitative structure-activity relationship (QSAR) principles, which can be adapted to correlate computational and experimental ligand-binding energies .
Q. How can discrepancies in reported solubility data for this compound across different solvent systems be systematically addressed?
- Methodological Answer :
- Standardized Protocols : Use HPLC-grade solvents and controlled humidity to minimize variability. Gravimetric analysis (mass loss upon drying) quantifies solubility in non-polar solvents (e.g., hexane, chloroform).
- Error Analysis : Apply ’s criteria to identify limitations in experimental design, such as incomplete ligand substitution or residual moisture in samples .
Guidance for Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
